molecular formula C16H17N3 B11186646 4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

Cat. No.: B11186646
M. Wt: 251.33 g/mol
InChI Key: UIDZOGWOSWZXKD-UHFFFAOYSA-N
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Description

4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often include heating the mixture at high temperatures (140-220°C) for several hours .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven, which significantly reduces reaction time and increases yield .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline involves its interaction with various molecular targets and pathways. The benzimidazole moiety allows it to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
  • 4-ethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline
  • 4-methyl-N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]aniline

Uniqueness

4-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

4-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C16H17N3/c1-12-7-9-13(10-8-12)17-11-16-18-14-5-3-4-6-15(14)19(16)2/h3-10,17H,11H2,1-2H3

InChI Key

UIDZOGWOSWZXKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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